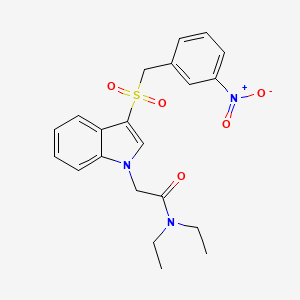

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in neuroscience research. It is a genetically engineered receptor that can be selectively activated by a synthetic ligand, allowing researchers to control neuronal activity in a precise and reversible manner.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Molecular Structure

- The study of Benznidazole, a compound with a similar structure, reveals insights into the conformation of compounds with nitroimidazol groups. The orientation of different molecular fragments and their dihedral angles are key features that influence the chemical behavior of these compounds (Benznidazole et al., 2018).

Protein Modification and Selectivity

- Research on water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which are chemically related, demonstrates their ability to selectively modify specific amino acids, like tryptophan and cysteine. This finding is crucial for understanding how similar compounds might interact with proteins (Horton & Tucker, 1970).

Intermediate in DNA Binding Agent Synthesis

- A study on N‐(3‐Hydroxymethyl‐5‐nitrophenyl)acetamide, a structurally related compound, highlights its role as an intermediate in synthesizing DNA minor-groove-binding polybenzamide agents. The hydrogen bonding present in its crystal structure is noteworthy for understanding similar compounds (Khan et al., 2007).

Role in Coordination Complexes and Antioxidant Activity

- In a study of pyrazole-acetamide derivatives, it was found that similar structures can form coordination complexes with significant antioxidant activity. These findings are valuable for exploring the potential of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide in complex formation and its antioxidant properties (Chkirate et al., 2019).

Photoreactivity and Decomposition

- A study on molecules with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide reveals insights into their photoreactivity and decomposition rates. This is relevant for understanding the behavior of this compound under similar conditions (Katritzky et al., 2003).

Synthetic Pathways and Functionalization

- Research on the synthesis and functionalization of indoles, including compounds similar to the one , provides valuable insights into potential synthetic routes and chemical modifications that can be applied to this compound (Cacchi & Fabrizi, 2005).

Chemoselective Acetylation and Catalysis

- A study focusing on the chemoselective acetylation of 2-aminophenol, which is a process related to the functionalization of similar compounds, sheds light on the catalytic potential and reaction mechanisms that might be applicable to this compound (Magadum & Yadav, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZKVNENCNHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)

![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)

![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)

![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2920499.png)

![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)

![4-[[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2920509.png)